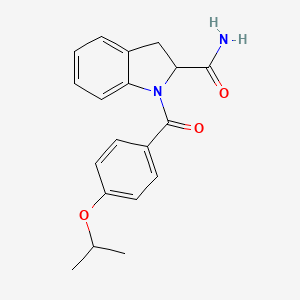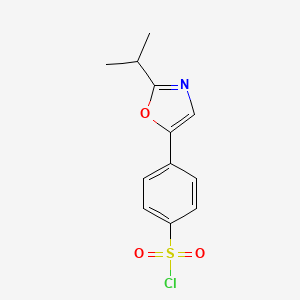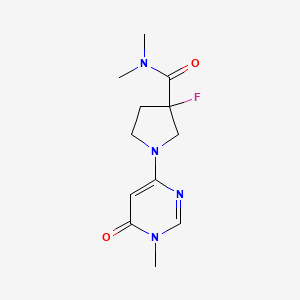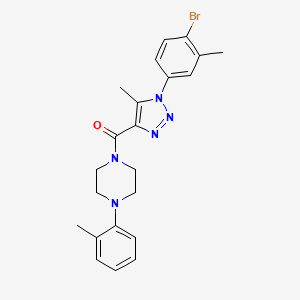
1-(4-Isopropoxybenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropoxybenzoyl)indoline-2-carboxamide, also known as Isopropylphenylindolylidenepropanedione, is a newly developed organic compound in the field of scientific research. It is an indole derivative, which has been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
The molecular formula of this compound is C19H20N2O3 and its molecular weight is 324.38.Scientific Research Applications
Metabolic Pathways and Biological Impacts
Metabolism and Disposition : Studies on compounds similar to 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide, such as the metabolism and disposition of various synthetic compounds, have been explored. For instance, the metabolism and disposition of a GABA_A receptor partial agonist in humans were elucidated, highlighting the process of oxidative deamination and other metabolic pathways (Shaffer et al., 2008) ConsensusConsensusConsensus.
Pharmacokinetic Profiles : The safety, tolerability, and pharmacokinetic profiles of novel compounds have been evaluated in humans, providing insights into absorption, metabolism, and excretion processes. Such studies are crucial for understanding how similar compounds might behave in biological systems (Almeida & Soares-da-Silva, 2003) Consensus.
Human Exposure and Metabolite Analysis : Research has also been conducted on human exposure to synthetic antioxidants, including analysis of metabolites in urine, which could be relevant for understanding the exposure and metabolic breakdown of similar compounds (Wang & Kannan, 2019) Consensus.
Mechanism of Action
Target of Action
Similar compounds, such as indole-2-carboxamides, have been identified as inhibitors of trypanosoma brucei . This suggests that 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide may also target similar organisms or proteins.
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential inhibitory properties of indole-2-carboxamides on trypanosoma brucei , it is possible that this compound may affect pathways related to the growth and proliferation of this organism.
Pharmacokinetics
A series of novel indoline-2-carboxamides demonstrated excellent pharmacokinetic properties , suggesting that this compound may have similar characteristics.
Result of Action
Similar compounds, such as indole-2-carboxamides, have shown potent antiproliferative activity . This suggests that this compound may also exhibit antiproliferative effects.
Future Directions
Biochemical Analysis
Biochemical Properties
The presence of carboxamide moiety in 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This unique inhibitory property makes it a potential candidate for further biochemical investigations .
Molecular Mechanism
It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .
Properties
IUPAC Name |
1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)24-15-9-7-13(8-10-15)19(23)21-16-6-4-3-5-14(16)11-17(21)18(20)22/h3-10,12,17H,11H2,1-2H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHORQAGRTHOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)

![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)



